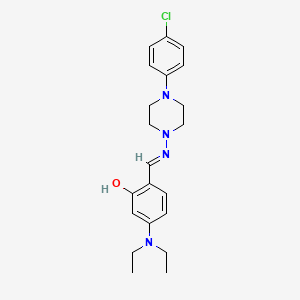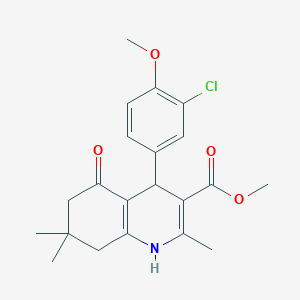![molecular formula C25H31Cl3N2O B12000648 1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride CAS No. 6316-92-3](/img/structure/B12000648.png)
1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The final step involves the nucleophilic substitution of the chlorinated quinoline derivative with dibutylamino ethanol under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Quinoline Core:
- Starting with an appropriate aniline derivative, the quinoline core is synthesized through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
-
Chlorination:
- The quinoline core is then chlorinated using reagents such as phosphorus oxychloride (POCl₃) to introduce the chloro substituents at the desired positions.
-
Substitution with Chlorophenyl Group:
- A Friedel-Crafts acylation reaction is employed to attach the 4-chlorophenyl group to the quinoline core. This involves reacting the chlorinated quinoline with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
化学反応の分析
Types of Reactions: 1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride undergoes various chemical reactions, including:
-
Oxidation:
- The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinoline N-oxides.
-
Reduction:
- Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) can reduce the quinoline ring to tetrahydroquinoline derivatives.
-
Substitution:
- Nucleophilic substitution reactions can occur at the chloro substituents, allowing for the introduction of various functional groups using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, ethanol or methanol as solvents.
Substitution: NaOCH₃, NaOEt, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
- Quinoline N-oxides from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Various substituted quinoline derivatives from nucleophilic substitution.
科学的研究の応用
1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride has diverse applications in scientific research:
-
Chemistry:
- Used as a building block for synthesizing more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential as a fluorescent probe due to its quinoline core.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
-
Medicine:
- Explored for its potential as an antimalarial agent, given the structural similarity to quinoline-based drugs.
- Investigated for its antimicrobial and anticancer properties.
-
Industry:
- Utilized in the development of specialty chemicals and materials.
- Applied in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride involves its interaction with specific molecular targets and pathways:
-
Molecular Targets:
- The compound can bind to DNA and RNA, affecting their structure and function.
- It may interact with enzymes involved in metabolic pathways, inhibiting their activity.
-
Pathways Involved:
- The compound can interfere with cellular respiration and energy production.
- It may induce oxidative stress by generating reactive oxygen species (ROS).
類似化合物との比較
1-[7-Chloro-2-(4-chlorophenyl)-4-quinolinyl]-2-(dibutylamino)ethanol hydrochloride can be compared with other quinoline derivatives:
Similar Compounds:
Uniqueness:
- The presence of the dibutylamino ethanol side chain distinguishes it from other quinoline derivatives, potentially enhancing its solubility and bioavailability.
- The dual chloro substituents may confer unique chemical reactivity and biological activity.
特性
CAS番号 |
6316-92-3 |
|---|---|
分子式 |
C25H31Cl3N2O |
分子量 |
481.9 g/mol |
IUPAC名 |
1-[7-chloro-2-(4-chlorophenyl)quinolin-4-yl]-2-(dibutylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C25H30Cl2N2O.ClH/c1-3-5-13-29(14-6-4-2)17-25(30)22-16-23(18-7-9-19(26)10-8-18)28-24-15-20(27)11-12-21(22)24;/h7-12,15-16,25,30H,3-6,13-14,17H2,1-2H3;1H |
InChIキー |
ADEZGIPHJSVFBI-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CC(C1=CC(=NC2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-bromophenyl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,3-thiazol-2-amine](/img/structure/B12000568.png)
![N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12000570.png)

![2-(4-Bromophenyl)-7,9-dichloro-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B12000576.png)

![N'-[(E)-(4-methylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12000584.png)

![5-(4-Chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000598.png)




![N-[(E)-(2-fluorophenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B12000636.png)

